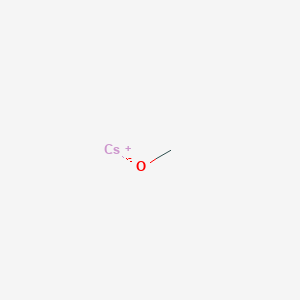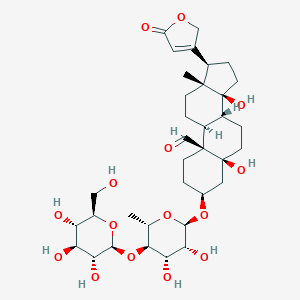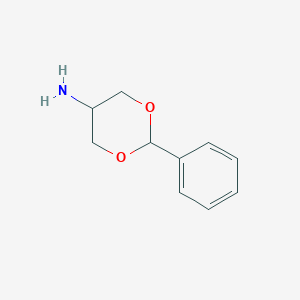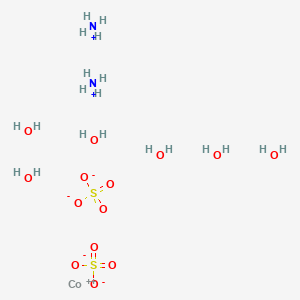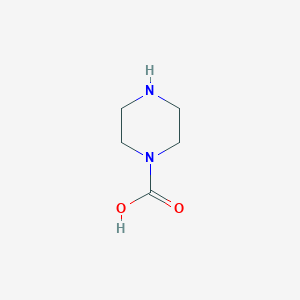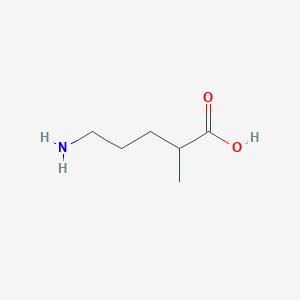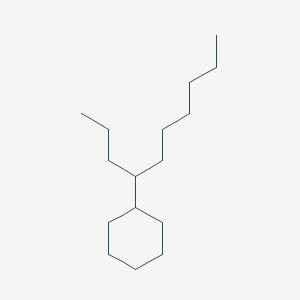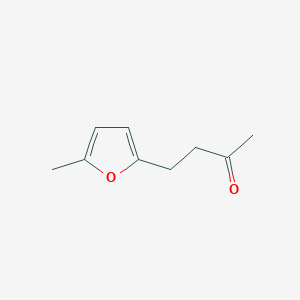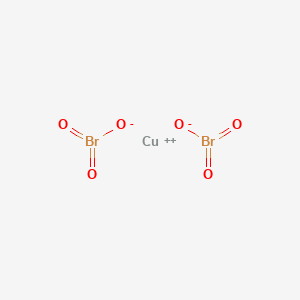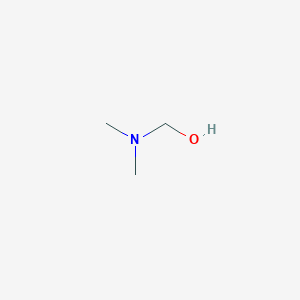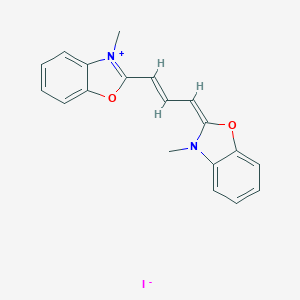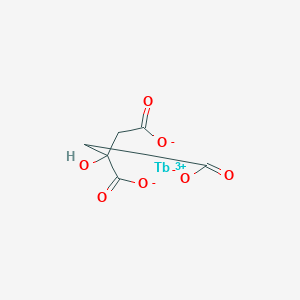
Terbium citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium citrate is a chemical compound that is widely used in scientific research for its unique properties. It is a rare earth element that has a number of interesting characteristics which make it useful in a variety of applications. In
Applications De Recherche Scientifique
Terbium citrate has a number of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is often used as a fluorescent probe, allowing researchers to track the movement of molecules in cells and tissues. It can also be used in the development of new drugs and therapies, as well as in the study of enzyme kinetics and protein interactions.
Mécanisme D'action
The mechanism of action of terbium citrate is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in cells. This binding can lead to changes in cellular signaling pathways, gene expression, and other cellular processes.
Effets Biochimiques Et Physiologiques
Terbium citrate has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to modulate immune function. It has also been shown to have a protective effect on the liver and kidneys, and may have potential as a treatment for certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of terbium citrate is its fluorescent properties, which make it useful in a variety of imaging and tracking applications. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are some limitations to its use, including its toxicity at high doses and the need for specialized equipment to detect its fluorescence.
Orientations Futures
There are a number of future directions for research involving terbium citrate. One area of interest is the development of new drugs and therapies based on its unique properties. Another area of interest is the study of its interactions with specific proteins and enzymes, which could lead to a better understanding of cellular signaling pathways and disease mechanisms. Additionally, there is potential for the development of new imaging techniques and diagnostic tools based on terbium citrate fluorescence.
Méthodes De Synthèse
Terbium citrate can be synthesized through a number of methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. One common method involves the reaction of terbium oxide with citric acid in the presence of water. The resulting product is then purified through a series of washing and drying steps.
Propriétés
Numéro CAS |
13482-49-0 |
|---|---|
Nom du produit |
Terbium citrate |
Formule moléculaire |
C6H5O7Tb |
Poids moléculaire |
348.02 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;terbium(3+) |
InChI |
InChI=1S/C6H8O7.Tb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
Clé InChI |
AEAUQHHTSFLVAV-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Tb+3] |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Tb+3] |
Autres numéros CAS |
13482-49-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



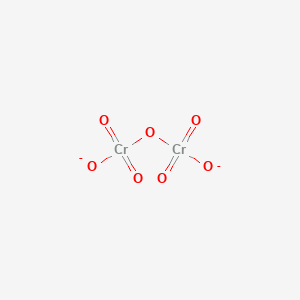
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)
